molecular formula C21H18O3 B6411861 3-(4-Benzyloxyphenyl)-2-methylbenzoic acid CAS No. 1262011-09-5

3-(4-Benzyloxyphenyl)-2-methylbenzoic acid

Cat. No.: B6411861
CAS No.: 1262011-09-5
M. Wt: 318.4 g/mol
InChI Key: KNYLQCMOFSXLSP-UHFFFAOYSA-N
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Description

3-(4-Benzyloxyphenyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Benzyloxyphenyl)-2-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxybenzaldehyde and 2-methylbenzoic acid.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Benzyloxyphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Benzyloxyphenyl)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Benzyloxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • 4-Benzyloxyphenylacetic acid
  • 2-(4-Benzyloxyphenyl)-3-hydroxy-chromen-4-one
  • 3-(4-Benzyloxyphenyl)propionic acid

Comparison:

  • 4-Benzyloxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a methylbenzoic acid moiety. It may have different reactivity and biological activity.
  • 2-(4-Benzyloxyphenyl)-3-hydroxy-chromen-4-one: Contains a chromenone ring, which imparts different chemical properties and potential biological activities.
  • 3-(4-Benzyloxyphenyl)propionic acid: Similar structure but with a propionic acid moiety, which may affect its solubility and reactivity.

The uniqueness of 3-(4-Benzyloxyphenyl)-2-methylbenzoic acid lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-methyl-3-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-15-19(8-5-9-20(15)21(22)23)17-10-12-18(13-11-17)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYLQCMOFSXLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692245
Record name 4'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-09-5
Record name 4'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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